molecular formula C19H17FN2O4 B2490637 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953013-92-8

2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2490637
CAS No.: 953013-92-8
M. Wt: 356.353
InChI Key: WQBSKUMQTSCDFO-UHFFFAOYSA-N
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Description

This compound features an acetamide core with a 4-fluorophenoxy group attached to the carbonyl carbon and a 3-methoxyphenyl-substituted isoxazole moiety linked via a methylene bridge.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-17-4-2-3-13(9-17)18-10-15(22-26-18)11-21-19(23)12-25-16-7-5-14(20)6-8-16/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBSKUMQTSCDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Methoxybenzaldehyde Oxime

The isoxazole ring is synthesized via [3+2] cycloaddition between 3-methoxybenzaldehyde oxime and propiolic acid derivatives.

  • Reagents : Hydroxylamine hydrochloride, sodium acetate, propiolic acid.
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Yield : 68–72% after silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Mechanistic Insight :
The oxime undergoes dehydration to form a nitrile oxide, which reacts with the alkyne via dipolar cycloaddition to yield the isoxazole core.

Functionalization to 5-(3-Methoxyphenyl)Isoxazol-3-yl)Methylamine

Reductive Amination of Isoxazole-3-Carbaldehyde

The aldehyde intermediate is converted to the primary amine via reductive amination:

  • Reagents : Ammonium acetate, sodium cyanoborohydride.
  • Conditions : Methanol, room temperature (24 h).
  • Yield : 85%.

Critical Note :
Excess ammonium acetate ensures complete imine formation, while sodium cyanoborohydride selectively reduces the Schiff base without affecting the isoxazole ring.

Synthesis of 2-(4-Fluorophenoxy)Acetic Acid

Nucleophilic Substitution of 4-Fluorophenol

4-Fluorophenol reacts with chloroacetic acid under alkaline conditions:

  • Reagents : Chloroacetic acid, NaOH, 4-fluorophenol.
  • Conditions : Reflux in water (6 h, 100°C).
  • Yield : 89% after recrystallization (ethanol/water).

Side Reaction Mitigation :
Slow addition of NaOH prevents hydrolysis of the chloroacetic acid, while excess 4-fluorophenol drives the reaction to completion.

Amide Coupling: Final Assembly

Activation with 2-Chloro-1-Methylpyridinium Iodide (CMPI)

The carboxylic acid is activated using CMPI and triethylamine, followed by coupling with the isoxazole-methylamine:

  • Reagents : CMPI, triethylamine, dichloromethane.
  • Conditions : Room temperature (2–3 h).
  • Yield : 84% after aqueous workup and chromatography.

Optimization Data :

Parameter Value Impact on Yield
CMPI Equivalents 1.3 eq Maximizes activation
Reaction Time 2 h Prevents over-activation
Solvent Dichloromethane Enhances solubility

Alternative Activation via EDCl/HOBt

For laboratories lacking CMPI, carbodiimide-based coupling offers a viable alternative:

  • Reagents : EDCl, HOBt, DMF.
  • Conditions : 0°C to room temperature (12 h).
  • Yield : 76%.

Trade-offs :
EDCl/HOBt minimizes racemization but requires anhydrous conditions and extended reaction times.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh).
  • Mobile Phase : Petroleum ether/ethyl acetate (3:1).
  • Purity : >98% (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, aryl-H), 6.95 (s, 1H, isoxazole-H), 4.45 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
  • HRMS : m/z 356.1274 [M+H]⁺ (calc. 356.1278).

Scale-Up Considerations and Challenges

Solvent Selection for Industrial Production

While dichloromethane is effective in small-scale reactions, its toxicity necessitates substitution with ethyl acetate or MTBE in pilot plants.

Byproduct Formation

  • Major Byproduct : N-Acylurea (from over-activation with CMPI).
  • Mitigation : Strict stoichiometric control of CMPI (1.1–1.3 eq) and rapid coupling after activation.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group.

    Reduction: This could involve the reduction of the isoxazole ring.

    Substitution: This might involve the replacement of the fluorine atom with another substituent.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could yield a reduced isoxazole ring.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide may possess neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The isoxazole ring is known for its ability to modulate neurotransmitter systems, which could lead to improved cognitive functions and reduced neuroinflammation.

Cancer Treatment

The compound has shown promise as an anti-cancer agent. Preliminary data suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, it has been observed to affect the PI3K/Akt pathway, which is crucial in many cancers. Further studies are needed to elucidate its mechanisms of action and potential efficacy in clinical settings.

Anti-inflammatory Properties

Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make it useful in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease, where cytokine modulation is a therapeutic target.

Case Study 1: Neuroprotective Effects

A study published in Chemical Biology Letters demonstrated that the compound could significantly reduce neuronal apoptosis in vitro under oxidative stress conditions. This suggests a protective role against neurodegeneration, warranting further investigation into its mechanisms and therapeutic potential .

Case Study 2: Anti-cancer Activity

In a preclinical model of breast cancer, 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide was found to inhibit tumor growth by inducing apoptosis in cancer cells. The study highlighted its ability to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Data Table: Summary of Research Findings

Application AreaFindingsReference
NeuropharmacologyNeuroprotective effects against oxidative stress; potential for Alzheimer's treatment
Cancer TreatmentInhibition of tumor growth; modulation of PI3K/Akt signaling pathway
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines; potential use in rheumatoid arthritis

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and thereby exerting its effects. The pathways involved would depend on the specific targets and the biological context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs from the evidence include:

Compound Name Substituents on Phenoxy Isoxazole Substituent Molecular Weight (g/mol) Potential Applications Source
Target Compound 4-fluorophenoxy 3-methoxyphenyl ~388.36 (calculated) Not specified
2-(4-Isopropyl-3-methylphenoxy)-N-(4-(5-methylisoxazol-3-yl)sulfamoylphenyl)acetamide 4-isopropyl-3-methylphenoxy 5-methyl ~529.62 (estimated) Not specified
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoylphenyl]acetamide 2-methoxyphenoxy 5-methyl ~445.45 (calculated) Antibacterial (speculative)
Flufenacet Thiadiazol-2-yl (linked via oxy) N/A (thiadiazole core) 364.34 Herbicide

Key Observations:

  • Steric Influence : The 3-methoxyphenylisoxazole moiety introduces greater steric bulk than 5-methylisoxazole derivatives (e.g., ), which may affect binding to biological targets.
  • Hybrid Structures: Flufenacet replaces the isoxazole with a thiadiazole ring, demonstrating how heterocycle substitutions can pivot applications (e.g., herbicidal vs.

Biological Activity

2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic compound belonging to the class of acetamides and is characterized by its complex structure, which includes an isoxazole moiety. This compound has garnered interest in medicinal chemistry for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis and Structure

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methoxyphenyl Group : Conducted via substitution reactions.
  • Attachment of the Fluorophenoxy Group : This is accomplished through etherification reactions.
  • Formation of the Acetamide Linkage : Involves the reaction of an amine with an acylating agent.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide exhibit significant antimicrobial properties. A study evaluating various synthesized monomeric alkaloids found that many demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Anticancer Activity

The compound's structural features suggest potential anticancer activity, particularly through inhibition of specific cancer-related pathways. Isoxazole derivatives have been reported to inhibit targets such as BRAF(V600E) and Aurora-A kinase, which are crucial in various cancers . The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the isoxazole ring can significantly alter biological efficacy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, there is evidence supporting the anti-inflammatory effects of similar compounds. For instance, some derivatives have shown efficacy in inhibiting nitric oxide production in macrophages, a key mediator in inflammatory responses .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against various pathogens, demonstrating that modifications similar to those found in 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can enhance antibacterial potency .
  • Case Study on Anticancer Properties : Research has shown that certain isoxazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for drug development .

Q & A

Q. What are the standard synthetic routes for 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the isoxazole ring via cycloaddition between nitrile oxides and dipolarophiles (e.g., 3-methoxyphenylacetylene) .
  • Step 2 : Coupling the isoxazole intermediate with 4-fluorophenoxyacetamide using carbodiimide-mediated amidation .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water) to achieve >95% purity . Key challenges include optimizing reaction time (e.g., 12-24 hours at 80°C) and minimizing side products like unreacted acetamide precursors.

Q. How is the structural identity of this compound confirmed?

A combination of analytical techniques is required:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenoxy at δ 7.2–7.4 ppm, methoxyphenyl at δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 399.12) .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the isoxazole and acetamide moieties .

Q. What preliminary biological assays are recommended for activity screening?

Initial screens often include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values in µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., 4-HPPD inhibition for herbicide potential) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., IC50_{50} values) to assess therapeutic index .

Advanced Research Questions

Q. How can reaction yields be optimized for the isoxazole intermediate?

Yield improvements require:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency compared to THF .
  • Catalyst Screening : Cu(I) catalysts (e.g., CuBr) may accelerate nitrile oxide formation .
  • Temperature Control : Maintaining 60–80°C prevents premature decomposition of intermediates . Example
ConditionYield (%)Purity (%)
DMF, 80°C, 12h7897
THF, 60°C, 24h4585

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
  • Compound Stability : Hydrolysis of the acetamide group under acidic/basic conditions may reduce activity in certain assays .
  • Structural Analog Interference : Fluorine vs. chlorine substituents on the phenoxy group alter electronic properties and binding affinity . Mitigation strategies include standardizing assay protocols and conducting stability studies (e.g., HPLC monitoring over 24h).

Q. What computational methods support mechanism-of-action studies?

Advanced approaches include:

  • Molecular Docking : Using software like AutoDock to predict binding to targets (e.g., 4-HPPD active site) .
  • MD Simulations : Assessing binding stability over 100-ns trajectories in explicit solvent .
  • QSAR Modeling : Correlating substituent effects (e.g., methoxy vs. ethoxy) with bioactivity . Example finding: The 4-fluorophenoxy group exhibits stronger hydrogen bonding to Ser-308 in 4-HPPD compared to non-fluorinated analogs .

Methodological Considerations Table

Research ObjectiveRecommended TechniquesKey Parameters to Monitor
Synthesis OptimizationHPLC, TLC, 1^1H NMRReaction time, solvent polarity
Structural ElucidationX-ray crystallography, HRMSCrystallization conditions, purity
Biological Activity ProfilingMicrodilution assays, fluorescence spectroscopyCell viability, enzyme kinetics
Mechanism StudiesMolecular docking, MD simulationsBinding energy, conformational stability

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